Suberoyl chloride (CAS 10027-07-3), also known as octanedioyl dichloride, is a highly reactive, bifunctional C8 aliphatic acid chloride. In industrial and laboratory procurement, it is primarily sourced as a premium cross-linking agent, a monomer for specialty polyamides and polyesters (such as Nylon 8,8) [1], and a critical pre-activated intermediate for active pharmaceutical ingredients (APIs) like the HDAC inhibitor Vorinostat (SAHA). Its eight-carbon chain provides a precise balance of hydrophobicity and flexibility, bridging the gap between the more rigid, hydrophilic adipoyl chloride (C6) and the highly hydrophobic, softer sebacoyl chloride (C10).
Substituting suberoyl chloride with its unactivated diacid counterpart (suberic acid) requires the introduction of stoichiometric coupling agents (e.g., DCC, EDC) or harsh in-situ chlorination steps, which drastically reduces atom economy, complicates purification, and increases scale-up costs[1]. Furthermore, substituting with shorter (adipoyl chloride) or longer (sebacoyl chloride) diacid chlorides fundamentally alters the thermal transitions (Tg, Tm), crystallinity, and hydrophobicity of the resulting polymers or cross-linked networks. In controlled-release membranes and specialty nylons, these chain-length deviations lead to unpredictable permeability, compromised mechanical integrity, or complete loss of the target material properties.
In the synthesis of suberoylanilide hydroxamic acid (SAHA/Vorinostat) and related hydroxamates, utilizing suberoyl chloride allows for direct, rapid amidation with aniline and hydroxylamine derivatives. By contrast, starting from the baseline suberic acid requires either expensive coupling agents (like DCC/HOBt) or multi-step activation (e.g., using oxalyl chloride or thionyl chloride), which generates significant chemical waste and extends reaction times up to 28 hours at elevated temperatures [1]. Procurement of the pre-activated suberoyl chloride streamlines the synthetic route, enabling straightforward step-growth or direct coupling under milder conditions.
| Evidence Dimension | Activation requirement and reaction time |
| Target Compound Data | Pre-activated; enables direct amidation under mild conditions |
| Comparator Or Baseline | Suberic acid (requires stoichiometric coupling agents or harsh chlorination; up to 28h reaction time) |
| Quantified Difference | Eliminates 1-2 synthetic steps and the need for stoichiometric coupling reagents |
| Conditions | Synthesis of SAHA (Vorinostat) or related HDAC inhibitors |
Procuring the dichloride directly circumvents the high cost and purification bottlenecks associated with peptide coupling reagents in pharmaceutical scale-up.
Suberoyl chloride demonstrates superior reactivity in step-growth polycondensation compared to its ester or acid counterparts. In the synthesis of functional polyesters with trimethylolpropane allyl ether (TPAE), suberoyl chloride achieved a high molecular weight (Mw > 42,000 g/mol) at room temperature [1]. Conversely, attempts to polymerize dianhydrohexitols (like isosorbide) using dimethyl suberate or suberic acid often failed or required harsh acidic conditions that led to degraded, black polymer products, whereas suberoyl chloride yielded clean, high-mass polymers [2].
| Evidence Dimension | Polymerization efficiency and molecular weight |
| Target Compound Data | Mw > 42,000 g/mol achieved at room temperature |
| Comparator Or Baseline | Suberic acid / Dimethyl suberate (failed polymerization or severe thermal degradation) |
| Quantified Difference | Enables room-temperature polymerization vs. failure/degradation at high temperatures |
| Conditions | Polycondensation with sensitive diols (TPAE or isosorbide) |
For materials scientists, suberoyl chloride is essential for polymerizing thermally sensitive monomers without inducing degradation.
When used to cross-link N-phthaloyl acylated chitosan membranes, suberoyl chloride provides an optimal balance of structural integrity and controlled permeability. Studies show that a low cross-linking density (2.9% to 7.4%) using suberoyl chloride significantly improves the membrane's hydrophobicity and mechanical properties while maintaining film-forming ability [1]. The specific C8 spacer allows for the precise regulation of plant nutrient (N, P, K) and microelement permeability, a balance that is disrupted if shorter (more rigid/hydrophilic) or longer (excessively hydrophobic) cross-linkers are used.
| Evidence Dimension | Cross-linking density and membrane permeability |
| Target Compound Data | Optimal controlled release achieved at 2.9–7.4% cross-linking density |
| Comparator Or Baseline | Uncrosslinked chitosan (poor mechanical/hydrophobic properties) or non-C8 cross-linkers (suboptimal permeability) |
| Quantified Difference | Tunable nutrient permeability with <10% cross-linker addition |
| Conditions | Chitosan membrane formulation for agricultural controlled release |
Formulators of agricultural or biomedical membranes should select suberoyl chloride to achieve precise controlled-release kinetics without embrittling the film.
Suberoyl chloride is highly effective as a flexible covalent cross-linker for amine-functionalized Zirconium-based Metal-Organic Polyhedra (Zr-MOPs). The condensation reaction between the MOP amines and suberoyl chloride proceeds smoothly in the crystalline state, forming cross-linked MOPs (CLMOPs) [1]. Unlike rigid linkers that may disrupt the delicate cage structures, the C8 aliphatic chain of suberoyl chloride accommodates the spatial requirements between cages, fully preserving the intrinsic microporosity and tetrahedral cage integrity of the MOP for advanced gas separation applications.
| Evidence Dimension | Structural preservation during cross-linking |
| Target Compound Data | Maintains permanent microporosity and tetrahedral cage structure |
| Comparator Or Baseline | Uncrosslinked MOPs (lack processability) / Rigid linkers (disrupt cage architecture) |
| Quantified Difference | Enables covalent network formation with 0% loss of primary cage architecture |
| Conditions | Postsynthetic polymerization of UMOP-1-NH2 in methanol |
For researchers developing advanced porous materials, this specific C8 chain length provides the exact flexibility needed to cross-link nanometer-sized cages without collapsing their pores.
Directly utilized as the primary C8 donor in the synthesis of Vorinostat (SAHA) and other hydroxamate-based APIs, avoiding the need for expensive and difficult-to-remove peptide coupling agents[1].
Ideal for room-temperature interfacial or solution polymerization with sensitive diols or diamines, producing high-molecular-weight Nylon 8,X or functionalized polyesters without thermal degradation [2].
Used to cross-link chitosan or cellulosic films where a specific hydrophobic/hydrophilic balance is required for the tunable release of agricultural nutrients or biomedical drugs[3].
Procured as a flexible linker to covalently connect amine-functionalized metal-organic frameworks (MOFs) or polyhedra (MOPs) without destroying their internal microporosity[4].
Corrosive